N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide
Description
N-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a bicyclic heterocyclic compound featuring:
- A cyclopenta[c]pyrazole core substituted with a methyl group at position 2.
- A methylene bridge (-CH₂-) linking the pyrazole to an acetamide group.
- A naphthalen-1-yl substituent on the acetamide’s α-carbon.
This structure combines lipophilic (naphthalene) and hydrogen-bonding (amide) motifs, making it a candidate for targeting aromatic or hydrophobic binding pockets in biological systems. While direct biological data for this compound is unavailable in the provided evidence, its structural analogs highlight trends in physicochemical properties and synthetic strategies .
Properties
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-23-19(17-10-5-11-18(17)22-23)13-21-20(24)12-15-8-4-7-14-6-2-3-9-16(14)15/h2-4,6-9H,5,10-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXQCSVHASBNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthalene moiety and a cyclopentapyrazole derivative. Its molecular formula is , and it has a molecular weight of approximately g/mol.
Research indicates that compounds similar to this compound often act as modulators of various biological pathways:
- Calcium Channel Blockade : A related series of tetrahydrocyclopenta[c]pyrazoles has been identified as N-type calcium channel blockers (Cav2.2 channels), which are implicated in pain modulation. These compounds have shown efficacy in vivo in rat models for chronic pain .
- Kinase Inhibition : Similar compounds have demonstrated significant affinity for various kinases, including TRKB and RET mutants. The inhibition of these kinases can lead to reduced cellular proliferation in cancer models .
Antinociceptive Effects
In studies involving the rat Complete Freund's Adjuvant (CFA) pain model, certain derivatives exhibited notable antinociceptive properties. The mechanism appears to involve the blockade of N-type calcium channels, which are critical in the transmission of pain signals .
Cytotoxicity and Antitumor Activity
In vitro assays have shown that related compounds can selectively inhibit the growth of cancer cell lines transformed by RET mutations. For instance, one study reported an IC50 value of 0.5 nM against RET C634Y-transformed NIH/3T3 cells . This suggests potential applications in targeted cancer therapies.
Study 1: Pain Modulation
A study conducted by researchers at Elsevier investigated the effects of tetrahydrocyclopenta[c]pyrazoles on pain modulation in rats. The findings indicated that these compounds significantly reduced pain responses in models of inflammatory pain, suggesting their utility as analgesics .
Study 2: Cancer Cell Growth Inhibition
Another research effort focused on the antitumor effects of related cyclopentapyrazole derivatives. The study found that specific analogs inhibited the growth of RET-mutant cancer cells more effectively than other tested compounds. This highlights their potential as novel anticancer agents .
Summary Table of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Heterocycle Complexity: The target’s bicyclic pyrazole system may enhance rigidity and binding selectivity compared to monocyclic analogs (e.g., triazoles, thiazoles) .
The methylene bridge in the target compound adds spatial flexibility between the pyrazole and acetamide, unlike direct linkages in triazole analogs .
Electronic Properties : Electron-withdrawing groups (e.g., nitro in compound 6b , chloro in 6m ) alter electronic density, affecting hydrogen-bonding capacity—a feature absent in the target compound.
Physicochemical and Spectroscopic Properties
Table 3: Spectral Data Comparison
Notable Trends:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
